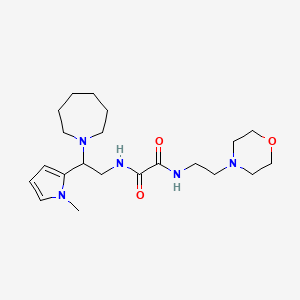![molecular formula C8H10F5NO3 B2574293 Propanoic acid, 2,2-dimethyl-3-oxo-3-[(2,2,3,3,3-pentafluoropropyl)amino]- CAS No. 847926-89-0](/img/structure/B2574293.png)
Propanoic acid, 2,2-dimethyl-3-oxo-3-[(2,2,3,3,3-pentafluoropropyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 2,2-dimethyl-3-oxo-3-[(2,2,3,3,3-pentafluoropropyl)amino]- is a complex organic compound with a unique structure that includes both fluorinated and amino functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dimethyl-3-oxo-3-[(2,2,3,3,3-pentafluoropropyl)amino]- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,2-dimethyl-3-oxopropanoic acid with 2,2,3,3,3-pentafluoropropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable processes. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 2,2-dimethyl-3-oxo-3-[(2,2,3,3,3-pentafluoropropyl)amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Propanoic acid, 2,2-dimethyl-3-oxo-3-[(2,2,3,3,3-pentafluoropropyl)amino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which propanoic acid, 2,2-dimethyl-3-oxo-3-[(2,2,3,3,3-pentafluoropropyl)amino]- exerts its effects involves interactions with various molecular targets. The fluorinated and amino groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Propanoic acid, 2-oxo-: This compound shares a similar backbone but lacks the fluorinated and amino groups.
Cyclopropanecarboxylic acid derivatives: These compounds have similar structural features but differ in their functional groups and reactivity.
Uniqueness
Propanoic acid, 2,2-dimethyl-3-oxo-3-[(2,2,3,3,3-pentafluoropropyl)amino]- is unique due to its combination of fluorinated and amino groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
IUPAC Name |
2,2-dimethyl-3-oxo-3-(2,2,3,3,3-pentafluoropropylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F5NO3/c1-6(2,5(16)17)4(15)14-3-7(9,10)8(11,12)13/h3H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUVVVBSIOAQES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC(C(F)(F)F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F5NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 3-[(3,4-dimethylphenyl)({[(2-fluorophenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate](/img/structure/B2574210.png)
![2-(4-Bromophenyl)-N-[cyano-[3-(trifluoromethyl)phenyl]methyl]cyclopropane-1-carboxamide](/img/structure/B2574214.png)
![N2-[(furan-2-yl)methyl]-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B2574216.png)
![N-(3,5-dimethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2574217.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide](/img/structure/B2574220.png)



![2-[(4-Phenoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2574227.png)


![1-[3-(1H-1,2,4-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2574231.png)
![1-(Azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2574233.png)
